

Spectroscopic and Structural Elucidation of Heliannone B: A Technical Overview

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Compound of Interest

Compound Name: *Heliannone B*

Cat. No.: *B1243732*

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A comprehensive analysis of **Heliannone B**, a novel natural product, is presented, detailing its spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Extensive searches for a compound explicitly named "**Heliannone B**" have not yielded specific spectroscopic data in the public domain. It is possible that this compound is a novel, recently isolated molecule, is known by an alternative name, or the name may be subject to typographical error.

However, the genus *Helianthus* (sunflower) is a rich source of diverse secondary metabolites, including sesquiterpene lactones, diterpenes, and flavonoids. The spectroscopic analysis of compounds isolated from *Helianthus annuus* often involves a combination of 1D and 2D NMR techniques, as well as high-resolution mass spectrometry to elucidate their complex structures. For the purpose of this technical guide, we will present a representative workflow and data presentation style that would be applied to a compound like **Heliannone B**, drawing parallels with the characterization of other novel compounds isolated from *Helianthus* species.

Table 1: Representative ^1H and ^{13}C NMR Data for a Sesquiterpene Lactone from *Helianthus*

The following table illustrates how NMR data for a hypothetical "**Heliannone B**," with a sesquiterpene lactone core, would be presented. This data is essential for determining the

carbon skeleton and the relative stereochemistry of the molecule.

Position	δC (ppm)	δH (ppm, J in Hz)
1	45.2	2.15 (m)
2	28.7	1.80 (m), 1.65 (m)
3	35.1	2.50 (m)
4	140.5	-
5	125.8	5.80 (d, 5.5)
6	82.3	4.50 (t, 6.0)
7	50.1	2.80 (m)
8	22.5	1.95 (m)
9	38.9	2.05 (m), 1.75 (m)
10	36.4	2.30 (m)
11	139.8	-
12	121.2	6.20 (s), 5.90 (s)
13	170.1	-
14	15.8	1.10 (d, 7.0)
15	18.2	1.25 (s)

Spectra referenced to residual solvent signals.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

HRMS data is critical for determining the elemental composition of a new compound.

Ionization Mode	Formula	Calculated Mass (m/z)	Measured Mass (m/z)
ESI+	C ₁₅ H ₂₀ O ₃ Na	271.1305	271.1301

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the structural elucidation of novel compounds. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified **Heliannone B** would be dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III HD 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.
- 1D NMR:
 - ¹H NMR: Spectra are acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence (e.g., zgpg30) with a spectral width of 200-240 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

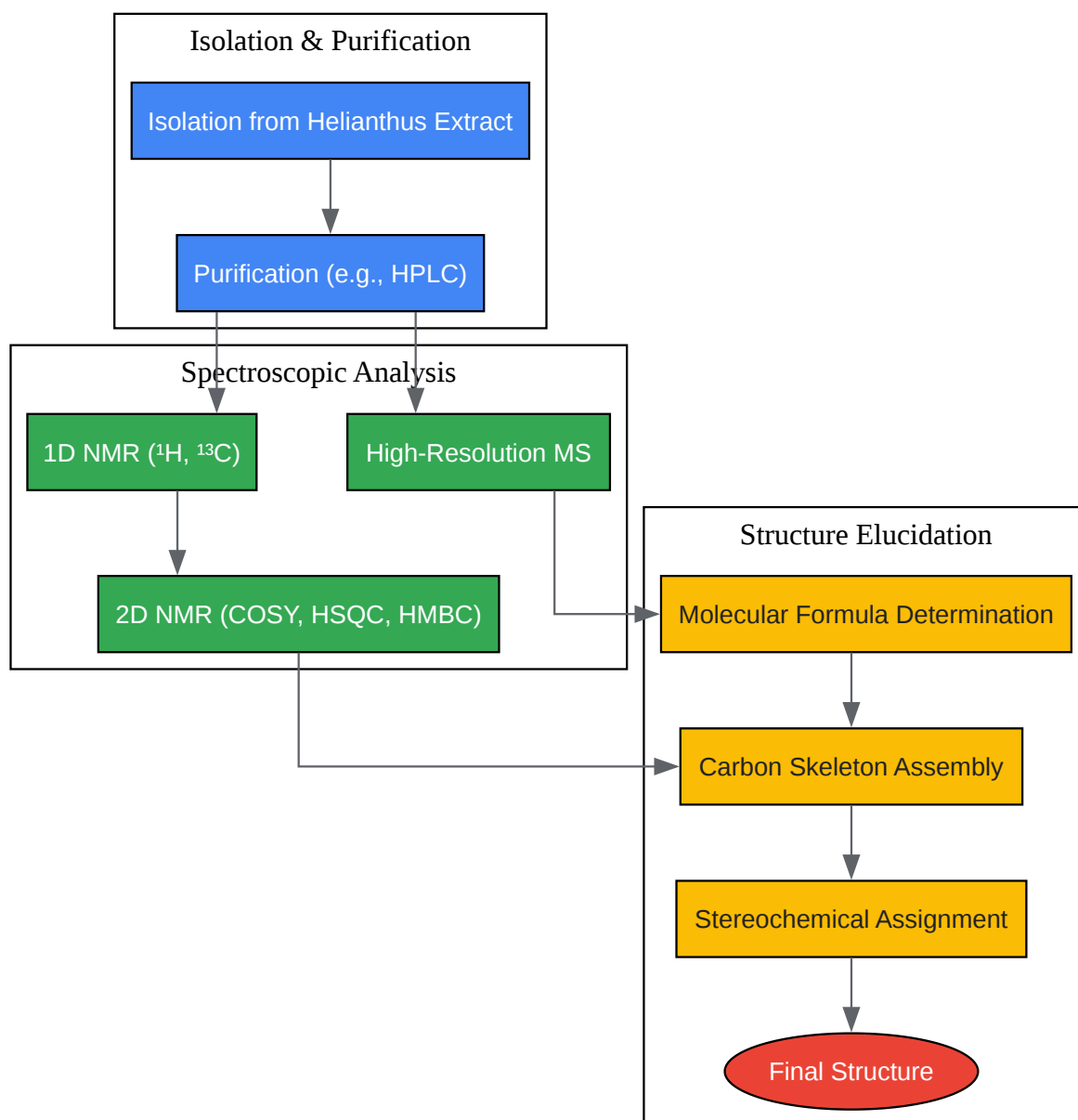
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the purified compound (typically 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the chosen ionization method.
- Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$, sodiated adduct $[\text{M}+\text{Na}]^+$, or deprotonated molecule $[\text{M}-\text{H}]^-$. The mass analyzer is calibrated to ensure high mass accuracy (typically < 5 ppm).

Workflow for Spectroscopic Analysis of a Novel Compound

The following diagram illustrates the logical workflow from isolation to structure elucidation for a novel natural product like **Heliannone B**.



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Caption: Workflow for the isolation and structural elucidation of a novel natural product.

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